N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15354508
InChI: InChI=1S/C30H22FN3O5/c31-24-9-5-4-6-21(24)17-33-25-15-20(28(35)32-16-19-10-13-26-27(14-19)39-18-38-26)11-12-23(25)29(36)34(30(33)37)22-7-2-1-3-8-22/h1-15H,16-18H2,(H,32,35)
SMILES:
Molecular Formula: C30H22FN3O5
Molecular Weight: 523.5 g/mol

N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide

CAS No.:

Cat. No.: VC15354508

Molecular Formula: C30H22FN3O5

Molecular Weight: 523.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide -

Specification

Molecular Formula C30H22FN3O5
Molecular Weight 523.5 g/mol
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide
Standard InChI InChI=1S/C30H22FN3O5/c31-24-9-5-4-6-21(24)17-33-25-15-20(28(35)32-16-19-10-13-26-27(14-19)39-18-38-26)11-12-23(25)29(36)34(30(33)37)22-7-2-1-3-8-22/h1-15H,16-18H2,(H,32,35)
Standard InChI Key WGQGPVKCCLZWFY-UHFFFAOYSA-N
Canonical SMILES C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4CC5=CC=CC=C5F)C6=CC=CC=C6

Introduction

N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family. This family is known for its diverse biological activities, particularly in the realm of medicinal chemistry. The compound's structure includes a benzodioxole moiety fused to a quinazoline core, along with multiple functional groups such as carboxamide and dioxo groups, which contribute to its potential pharmacological properties.

Synthesis

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide typically involves several steps. These steps may include the formation of the quinazoline core, the introduction of the benzodioxole moiety, and the incorporation of the fluorophenyl group. The synthesis requires careful control of reaction conditions to optimize yield and purity.

Biological Activity and Potential Applications

This compound exhibits significant biological activity, particularly in the realm of anticancer research. Quinazolines are known for their anticancer properties, and this specific compound has been studied for its potential as an inhibitor of various enzymes involved in cancer progression. The presence of the benzodioxole moiety is also linked to enhanced biological activity.

Biological ActivityPotential Applications
Anticancer PropertiesInhibition of enzymes involved in cancer progression.
Enzyme InhibitionPotential therapeutic applications in cancer treatment.
Interaction with ReceptorsModulation of cellular signaling pathways.

Research Findings

Research on N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide focuses on its binding affinity and inhibitory effects on specific enzymes or receptors. Its ability to inhibit protein kinases and other enzymes involved in cellular signaling pathways has been documented. Such studies are crucial for understanding its mechanism of action and optimizing its pharmacological profile.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide. These include:

Compound NameStructural FeaturesBiological Activity
2-(1,3-benzodioxol-5-yloxy)-6-methylquinazolinBenzodioxole moiety; methyl groupAnticancer activity
4-(2-fluorophenyl)-2-methylquinazolinFluorophenyl group; methyl groupAntimicrobial properties
6-(benzodioxol)quinazolinBenzodioxole; no additional substitutionsNeuroprotective effects

The unique combination of functional groups in N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide distinguishes it from other similar compounds, potentially offering unique therapeutic advantages.

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